5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone
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Overview
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is a complex organic compound with the molecular formula C21H24N2O4S and a molecular weight of 400.4913 This compound is notable for its unique structure, which includes an indole moiety, a sulfonamide group, and a methoxyphenyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions The sulfonamide group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of lipoxygenases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl and indole moieties but lacks the sulfonamide group.
5-(4-Methoxyphenyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of an indole ring.
Uniqueness
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is unique due to the presence of the cyclopentylamino sulfonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole and imidazole derivatives, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-1-(4-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-18-8-6-15(7-9-18)21(24)23-13-12-16-14-19(10-11-20(16)23)28(25,26)22-17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVKYVFYMESDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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